Adiphenine

Description

was heading 1963-94; use DIPHENYLACETIC ACIDS to search ADIPHENINE 1966-94

See also: this compound Hydrochloride (active moiety of).

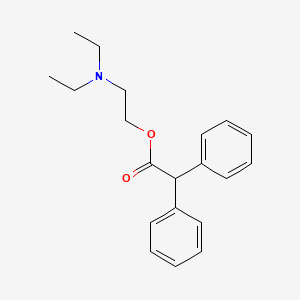

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)ethyl 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGOAIQNSOGZNBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0022561 | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64-95-9 | |

| Record name | Adiphenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adiphenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adiphenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15795 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Adiphenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0022561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adiphenine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPHENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKG6OR043Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Crystals. MP: 113-114 °C; Readily soluble in water; very sparingly soluble in alcohol, ether /Hydrochloride/ | |

| Record name | ADIPHENINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3282 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of Adiphenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Adiphenine hydrochloride is a non-selective anticholinergic agent that functions as a direct antagonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). Its primary mechanism of action involves the competitive inhibition of acetylcholine (ACh), preventing the initiation of downstream signaling cascades. This antagonism leads to its principal therapeutic effect as an antispasmodic, causing smooth muscle relaxation. Additionally, this compound exhibits anticonvulsant properties, demonstrated in preclinical models.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.

Table 1: Muscarinic Receptor Antagonism

| Parameter | Value | Species | Assay |

| Ki | 0.44 µM | Guinea Pig | Radioligand Binding Assay |

Table 2: Nicotinic Receptor Antagonism

| Receptor Subtype | IC50 | Species/Cell Line | Assay |

| α1 | 1.9 µM | Human (TE671/RD cells) | Functional Assay |

| α3β4 | 1.8 µM | Human (SH-SY5Y cells) | Functional Assay |

| α4β2 | 3.7 µM | Human (SH-EP1 cells) | Functional Assay |

| α4β4 | 6.3 µM | Human (SH-EP1 cells) | Functional Assay |

Table 3: In Vivo Efficacy

| Model | Parameter | Value | Species |

| Maximal Electroshock Seizure (MES) | ED50 | 62 mg/kg | Mouse |

| Organophosphate-Induced Lethality | PD50 | 3.3 mg/kg | Mouse |

Signaling Pathways

This compound's antagonism at muscarinic receptors interrupts key G-protein coupled signaling pathways.

Inhibition of Gq/11 Signaling Pathway

By blocking M1, M3, and M5 muscarinic receptors, this compound prevents the activation of the Gq/11 signaling cascade. This pathway is crucial for smooth muscle contraction.

Adiphenine as a Non-Competitive Nicotinic Acetylcholine Receptor Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Adiphenine's role as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs). The document outlines its mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Introduction to this compound and Nicotinic Acetylcholine Receptors

This compound is a compound recognized for its anticholinergic properties and has been investigated for its effects as an antispasmodic agent.[1] A significant aspect of its pharmacological profile is its activity as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs).[2][3][4] nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission throughout the central and peripheral nervous systems.[5][6] Their activation by acetylcholine or other agonists leads to a conformational change, opening a central pore permeable to cations and resulting in membrane depolarization.[6]

The diverse family of nAChRs is composed of various subunit combinations, leading to subtypes with distinct pharmacological and physiological properties.[5] this compound exhibits a non-selective inhibitory profile across several nAChR subtypes.

Quantitative Inhibition Data

This compound's inhibitory potency against various nAChR subtypes has been quantified through in vitro studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| nAChR Subtype | IC50 (µM) | Cell Line | Reference |

| α1 | 1.9 | TE671/RD | [2] |

| α3β4 | 1.8 | SH-SY5Y | [2] |

| α4β2 | 3.7 | SH-EP1 | [2] |

| α4β4 | 6.3 | SH-EP1 | [2] |

| Note: The asterisk () indicates that the exact subunit composition of the native receptors in these cell lines is complex and may include other subunits.* |

Mechanism of Action: Non-Competitive Inhibition

This compound functions as a non-competitive inhibitor of nAChRs.[2][7] This mode of inhibition means that this compound does not directly compete with acetylcholine for binding at the orthosteric site. Instead, it is thought to bind to an allosteric site on the receptor, a site topographically distinct from the agonist binding pocket.[8]

Studies have indicated that this compound's inhibitory action involves the stabilization of a desensitized state of the receptor.[7] Specifically, it has been shown to accelerate desensitization from the open state of the channel.[7] This is in contrast to some other non-competitive inhibitors that may act by physically blocking the ion channel pore. The binding of this compound to its allosteric site induces a conformational change in the receptor that renders it unresponsive to agonist binding, thereby preventing ion flux.

Signaling Pathways Affected by nAChR Inhibition

Activation of nAChRs can trigger a variety of intracellular signaling cascades, often initiated by the influx of Ca2+.[5][9] Inhibition of nAChRs by agents like this compound would consequently dampen these downstream pathways. The primary signaling pathways associated with nAChR activation include:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and neuroprotection.[5][9][10]

-

JAK2/STAT3 Pathway: Involved in neuroinflammation and immune responses.[11]

-

ERK/MAPK Pathway: Plays a role in neuronal plasticity and gene expression.[9]

-

Gαq/PLC/IP3 Pathway: Leads to the release of intracellular calcium stores.[11]

The diagram below illustrates the general signaling cascade initiated by nAChR activation, which is inhibited by this compound.

Experimental Protocols

The following sections detail the methodologies employed in key studies to characterize the inhibitory effects of this compound on nAChRs.

Cell Culture and Receptor Expression

-

TE671/RD cells: These cells endogenously express the muscle-type α1* nAChR. They are typically cultured in standard growth media.

-

SH-SY5Y cells: This human neuroblastoma cell line endogenously expresses the α3β4* nAChR subtype.

-

SH-EP1 cells: This human epithelial cell line is used for the stable transfection and expression of specific nAChR subtypes, such as α4β2 and α4β4, as it does not endogenously express nAChRs.[12]

Electrophysiological Recordings for IC50 Determination

The functional inhibition of nAChRs by this compound is commonly assessed using whole-cell patch-clamp electrophysiology.

Protocol:

-

Cell Preparation: Cells expressing the nAChR subtype of interest are plated onto appropriate culture dishes for electrophysiological recording.

-

Recording Setup: Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system. The holding potential is typically set to -70 mV.[2]

-

Solutions:

-

Internal Solution (Pipette): Contains ions that mimic the intracellular environment (e.g., KCl, MgCl2, EGTA, HEPES).

-

External Solution (Bath): Contains ions that mimic the extracellular environment (e.g., NaCl, KCl, CaCl2, MgCl2, glucose, HEPES).

-

-

Agonist Application: A specific concentration of an nAChR agonist (e.g., acetylcholine or nicotine) is applied to the cell to elicit an inward current. The concentration used is often the EC90 (the concentration that produces 90% of the maximal response) to ensure a robust signal for measuring inhibition.[2]

-

Inhibitor Application: Cells are pre-incubated with varying concentrations of this compound for a set period (e.g., 5 minutes) before the co-application of the agonist and this compound.[2]

-

Data Analysis: The peak inward current in the presence of this compound is measured and compared to the control current (agonist alone). The percentage of inhibition is calculated for each this compound concentration. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The general workflow for determining the IC50 of an nAChR inhibitor is depicted below.

Single-Channel Recording to Investigate Mechanism

To further elucidate the mechanism of inhibition, single-channel patch-clamp recordings can be employed. This technique allows for the observation of the opening and closing of individual nAChR channels.

Protocol:

-

Patch Configuration: An outside-out or cell-attached patch configuration is established on a cell expressing nAChRs.

-

Agonist Application: A low concentration of agonist is included in the pipette or bath solution to elicit infrequent channel openings.

-

Inhibitor Effect: this compound is applied to the bath.

-

Data Analysis: The frequency of channel openings, the mean open time, and the channel conductance are analyzed. A decrease in the frequency of openings without a change in the single-channel conductance is indicative of a non-competitive mechanism that favors a desensitized or closed state.[7]

Conclusion

This compound acts as a non-competitive inhibitor across multiple nAChR subtypes with IC50 values in the low micromolar range. Its mechanism involves the promotion of a desensitized receptor state, thereby preventing ion flux and subsequent downstream signaling. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other non-competitive inhibitors of nAChRs, which may hold therapeutic potential for a variety of neurological and non-neurological disorders. The provided diagrams offer a visual representation of the complex signaling and experimental processes involved in this area of research.

References

- 1. Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. courses.edx.org [courses.edx.org]

- 5. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound hydrochloride | AChR | TargetMol [targetmol.com]

- 8. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Qualitative assessment of IC50 values of inhibitors of the neuronal nicotinic acetylcholine receptor using a single chromatographic experiment and multivariate cluster analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticholinergic Properties of Adiphenine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adiphenine is a compound recognized for its anticholinergic activity, acting as an antagonist at both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). This technical guide provides a comprehensive overview of the core anticholinergic properties of this compound, detailing its mechanism of action, receptor binding affinities, and the downstream signaling pathways it modulates. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research, drug development, and scientific professionals. While quantitative data for this compound's affinity to nicotinic receptor subtypes is available, specific binding affinities for the individual M1-M5 muscarinic receptor subtypes are not extensively documented in publicly available literature.

Mechanism of Action

This compound exerts its anticholinergic effects by competitively inhibiting the binding of the neurotransmitter acetylcholine (ACh) to its receptors. This antagonism occurs at both major classes of cholinergic receptors:

-

Muscarinic Acetylcholine Receptors (mAChRs): These are G-protein coupled receptors (GPCRs) that mediate a wide range of parasympathetic and central nervous system effects. This compound's blockade of these receptors is responsible for its antispasmodic and antisecretory effects.

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels found in the central and peripheral nervous systems, including at the neuromuscular junction. This compound's interaction with these receptors contributes to its broader pharmacological profile.

Quantitative Receptor Binding Data

The following tables summarize the available quantitative data on this compound's binding affinity for nicotinic and muscarinic acetylcholine receptors.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinities for this compound

| Receptor Subtype | IC₅₀ (μM) |

| α3β4 | 1.8 |

| α4β2 | 3.7 |

| α7 | 6.3 |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Muscarinic Acetylcholine Receptor (mAChR) Binding Affinity for this compound

| Receptor (General) | Kᵢ (μM) |

| Muscarinic Receptors | 0.44 |

Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.

Note: Specific binding affinities of this compound for the individual muscarinic receptor subtypes (M1, M2, M3, M4, M5) are not well-documented in the available scientific literature. However, studies on a closely related compound, hexahydrothis compound, have shown selectivity for the M1 receptor subtype, suggesting a potential area for further investigation for this compound.

Signaling Pathways

This compound's antagonism of muscarinic and nicotinic receptors interrupts the normal signaling cascades initiated by acetylcholine.

Muscarinic Receptor Signaling Pathway

Muscarinic receptors are coupled to various G-proteins, leading to diverse downstream effects. The M1, M3, and M5 subtypes primarily couple to Gq/11, activating the phospholipase C (PLC) pathway. The M2 and M4 subtypes couple to Gi/o, inhibiting adenylyl cyclase. This compound, by blocking these receptors, prevents the initiation of these cascades.

Caption: this compound's antagonism of muscarinic receptor subtypes.

Nicotinic Receptor Signaling Pathway

Nicotinic receptors are ion channels that, upon binding to acetylcholine, open to allow the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the cell membrane. This compound blocks this ion channel activation.

Caption: this compound's antagonism of nicotinic acetylcholine receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticholinergic properties of compounds like this compound.

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo functional assay is a classic method to assess the antimuscarinic activity of a compound by measuring its ability to inhibit acetylcholine-induced smooth muscle contraction.

Objective: To determine the antagonistic effect of this compound on acetylcholine-induced contractions of the guinea pig ileum.

Materials:

-

Male guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6)

-

Acetylcholine chloride solution

-

This compound hydrochloride solution

-

Organ bath with an isometric force transducer

-

Data acquisition system

Procedure:

-

A male guinea pig is euthanized by cervical dislocation.

-

The abdomen is opened, and a segment of the terminal ileum (approximately 10-15 cm from the ileocecal junction) is excised and placed in a petri dish containing Tyrode's solution, maintained at 37°C and aerated with a mixture of 95% O₂ and 5% CO₂.

-

The lumen of the ileum segment is gently flushed with Tyrode's solution to remove its contents.

-

A 2-3 cm segment of the ileum is prepared and mounted vertically in an organ bath containing Tyrode's solution at 37°C and continuously gassed.

-

The lower end of the tissue is attached to a fixed hook, and the upper end is connected to an isometric force transducer. An initial tension of 1 g is applied, and the tissue is allowed to equilibrate for 60 minutes, with the bath solution being changed every 15 minutes.

-

A cumulative concentration-response curve to acetylcholine is established to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

-

The tissue is then washed and allowed to return to baseline.

-

The tissue is pre-incubated with a specific concentration of this compound for a set period (e.g., 20 minutes).

-

A second cumulative concentration-response curve to acetylcholine is then generated in the presence of this compound.

-

The experiment is repeated with increasing concentrations of this compound.

Data Analysis: The antagonistic potency of this compound is determined by a Schild plot analysis. The dose-ratio (the ratio of the EC₅₀ of acetylcholine in the presence and absence of this compound) is calculated for each concentration of this compound. A plot of log(dose ratio - 1) versus the log concentration of this compound is constructed. The x-intercept of the linear regression provides the pA₂ value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose-ratio of 2.

Caption: Experimental workflow for the isolated guinea pig ileum assay.

Radioligand Binding Assay

This in vitro assay directly measures the affinity of a compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of this compound for specific muscarinic and nicotinic receptor subtypes.

Materials:

-

Cell membranes expressing the desired receptor subtype (e.g., from transfected cell lines or specific brain regions).

-

Radiolabeled ligand (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine for nicotinic receptors).

-

This compound hydrochloride solution.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Filtration apparatus (e.g., Brandel cell harvester).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer to a specific protein concentration.

-

Assay Setup: In a 96-well plate, the following are added in order:

-

Assay buffer.

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of the radiolabeled ligand (typically at or near its Kₔ value).

-

The membrane preparation.

-

For determination of non-specific binding, a high concentration of a known non-radiolabeled antagonist (e.g., atropine for muscarinic receptors) is used instead of this compound in a separate set of wells.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Caption: Experimental workflow for the radioligand binding assay.

Conclusion

This compound is a potent anticholinergic agent that demonstrates clear antagonism at both nicotinic and muscarinic acetylcholine receptors. Its inhibitory action on various nicotinic receptor subtypes and its overall affinity for muscarinic receptors have been quantified. The detailed experimental protocols provided herein offer a robust framework for the further characterization of this compound and other novel anticholinergic compounds. Future research should focus on elucidating the specific binding affinities of this compound for the M1-M5 muscarinic receptor subtypes to provide a more complete understanding of its pharmacological profile and to guide the development of more selective therapeutic agents.

Adiphenine's Smooth Muscle Relaxant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the smooth muscle relaxant properties of Adiphenine. The primary mechanism of action is identified as its potent anticholinergic activity, specifically through the antagonism of muscarinic and nicotinic acetylcholine receptors. This document collates quantitative data from in-vitro studies, outlines detailed experimental protocols for assessing its activity, and presents signaling pathway and experimental workflow diagrams to visually represent its mechanism and evaluation. While its local anesthetic properties may contribute to its overall pharmacological profile, direct inhibition of voltage-gated calcium channels or phosphodiesterases does not appear to be a primary mechanism of its smooth muscle relaxant effect based on current literature.

Core Mechanism of Action: Anticholinergic and Nicotinic Receptor Antagonism

This compound's principal mechanism for inducing smooth muscle relaxation lies in its function as a competitive antagonist at both muscarinic and nicotinic acetylcholine receptors (AChRs). By blocking these receptors, this compound effectively inhibits the contractile signals mediated by the neurotransmitter acetylcholine (ACh), a key player in the parasympathetic nervous system's control of smooth muscle tone.[1][2]

Muscarinic Receptor Antagonism: In smooth muscle, particularly in the gastrointestinal tract and airways, acetylcholine released from parasympathetic nerve endings binds to M3 muscarinic receptors on smooth muscle cells.[3] This binding initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent muscle contraction. This compound competes with acetylcholine for these M3 receptors, preventing the initiation of this contractile signal.[4]

Nicotinic Receptor Antagonism: While less prominent in direct smooth muscle contraction, nicotinic receptors are present in autonomic ganglia. By acting as an antagonist at these nicotinic receptors, this compound can modulate neurotransmission in the autonomic nervous system, further contributing to a reduction in smooth muscle tone.[5][6]

Quantitative Data Presentation

The following tables summarize the available quantitative data on this compound's interaction with its primary targets.

Table 1: this compound Affinity for Acetylcholine Receptors

| Receptor Subtype | Parameter | Value | Species/Tissue | Reference |

| Nicotinic AChR (muscle type) | IC50 (macroscopic current decay) | 15 µM | Mouse | [5] |

| Muscarinic AChR (general) | Antagonist | - | - | [4] |

Signaling Pathways

The following diagram illustrates the primary signaling pathway of acetylcholine-induced smooth muscle contraction and the inhibitory action of this compound.

Caption: Acetylcholine-induced smooth muscle contraction pathway and its antagonism by this compound.

Experimental Protocols

Isolated Organ Bath Assay for Functional Antagonism

This protocol describes the methodology to determine the functional antagonist activity of this compound on acetylcholine-induced contractions in an isolated smooth muscle preparation, such as the guinea pig ileum.[7][8]

Objective: To determine the potency of this compound as a competitive antagonist of muscarinic receptors in smooth muscle.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit solution (or Tyrode's solution)

-

Acetylcholine (ACh) chloride

-

This compound hydrochloride

-

Isolated organ bath system with transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation: A segment of guinea pig ileum is isolated and cleaned of mesenteric attachments. A 2-3 cm piece is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with carbogen gas. One end of the tissue is attached to a fixed point, and the other to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of approximately 1 gram, with the bath solution being replaced every 15-20 minutes.

-

Concentration-Response Curve for Acetylcholine: A cumulative concentration-response curve for acetylcholine is generated by adding increasing concentrations of ACh to the bath and recording the contractile response until a maximal contraction is achieved.

-

Incubation with this compound: The tissue is washed, and after it returns to baseline, a known concentration of this compound is added to the bath and allowed to incubate for a predetermined period (e.g., 20-30 minutes).

-

Second Concentration-Response Curve: In the continued presence of this compound, a second cumulative concentration-response curve for acetylcholine is generated.

-

Schild Analysis: Steps 4 and 5 are repeated with increasing concentrations of this compound. The data is then used to construct a Schild plot (log(dose ratio - 1) vs. log[Antagonist]) to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.[9]

Workflow Diagram:

Caption: Workflow for determining this compound's functional antagonism using an isolated organ bath.

Measurement of Intracellular Calcium ([Ca2+]i)

While direct modulation of calcium channels by this compound is not strongly supported, this protocol outlines the general methodology to assess its effects on intracellular calcium mobilization in cultured smooth muscle cells.

Objective: To determine if this compound alters baseline intracellular calcium levels or inhibits agonist-induced calcium release.

Materials:

-

Cultured smooth muscle cells (e.g., from aorta or trachea)

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM)

-

Physiological salt solution (PSS)

-

Agonist (e.g., Acetylcholine or Carbachol)

-

This compound hydrochloride

-

Fluorescence microscopy system with ratiometric imaging capabilities

Procedure:

-

Cell Culture: Smooth muscle cells are cultured on glass coverslips to an appropriate confluency.

-

Dye Loading: Cells are incubated with a membrane-permeant form of a fluorescent calcium indicator, such as Fura-2 AM, in PSS for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

-

De-esterification: The cells are then washed and incubated in fresh PSS to allow for the de-esterification of the dye, trapping it inside the cells.

-

Baseline Measurement: The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope. The cells are excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the ratio of the emitted fluorescence is recorded to establish a baseline [Ca2+]i.

-

This compound Application: this compound is added to the perfusion solution to determine its effect on the baseline [Ca2+]i.

-

Agonist Stimulation: In the continued presence of this compound, a contractile agonist (e.g., acetylcholine) is added to the perfusion solution, and the change in the fluorescence ratio is recorded to measure the intracellular calcium response.

-

Data Analysis: The ratio of the fluorescence intensities is converted to intracellular calcium concentrations using a calibration curve. The effect of this compound on both baseline calcium and the agonist-induced calcium transient is then quantified.

Potential Secondary Mechanisms

Local Anesthetic Activity: this compound is known to possess local anesthetic properties.[10][11] This activity is typically associated with the blockade of voltage-gated sodium channels in nerve fibers. While not its primary mode of smooth muscle relaxation, this effect could contribute to its overall antispasmodic action by reducing nerve-mediated contractile signals. However, direct evidence for a significant local anesthetic effect on smooth muscle cells themselves, such as blockade of L-type calcium channels, is lacking.

Phosphodiesterase (PDE) Inhibition: Some smooth muscle relaxants act by inhibiting phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which in turn promotes relaxation.[12][13] There is currently no direct evidence to suggest that this compound is a significant inhibitor of phosphodiesterases.

Conclusion

The smooth muscle relaxant activity of this compound is primarily attributable to its well-documented role as a competitive antagonist of muscarinic and nicotinic acetylcholine receptors. This antagonism effectively blocks the primary pathway for parasympathetic-mediated smooth muscle contraction. While it also exhibits local anesthetic properties, its direct impact on other key relaxation pathways, such as voltage-gated calcium channel blockade or phosphodiesterase inhibition, is not well-supported by the current scientific literature. For drug development professionals, focusing on its anticholinergic properties is key to understanding its therapeutic applications and potential side-effect profile. Further research could explore the nuances of its interaction with different muscarinic receptor subtypes in various smooth muscle tissues to refine its therapeutic targeting.

References

- 1. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Muscarinic acetylcholine receptor subtypes in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Crystal and molecular structure of this compound hydrochloride, a muscarinic antagonist of acetylcholine - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The local anaesthetics proadifen and this compound inhibit nicotinic receptors by different molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. isolated guinea-pig ileum: Topics by Science.gov [science.gov]

- 8. Inhibition of guinea pig ileum contractions mediated by a class of histamine receptor resembling the H3 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of the muscarinic receptor subtype involved in phosphoinositide metabolism in bovine tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. -Effects of Local Anesthetics on Smooth Muscle Tissue in Rat Trachea: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effects of bupivacaine and lidocaine on adrenergic neuroeffector junctions in rat tail artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]

- 13. Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Adiphenine as an Antispasmodic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research and development of Adiphenine as an antispasmodic agent. It consolidates data from foundational pharmacological studies, focusing on its mechanism of action, experimental validation, and quantitative efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development.

Core Concepts and Mechanism of Action

This compound, also known under the trade name Trasentine, is an antispasmodic compound that exerts its effects through the modulation of cholinergic signaling. Early and subsequent research has established this compound as a non-competitive inhibitor of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Its dual action on both major types of acetylcholine receptors contributes to its efficacy in reducing smooth muscle spasms.

The primary mechanism of action involves the blockade of acetylcholine-induced contractions in smooth muscle.[2] By inhibiting the action of acetylcholine, the primary neurotransmitter responsible for parasympathetic stimulation of muscle contraction, this compound effectively reduces the tone and motility of smooth muscles found in the gastrointestinal and genitourinary tracts.

Signaling Pathway of this compound's Antispasmodic Action

The following diagram illustrates the proposed signaling pathway for this compound's inhibitory effect on smooth muscle contraction.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies that characterize the inhibitory potency of this compound.

Table 1: Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)

| Receptor Subtype | IC₅₀ (µM) | Cell Line | Reference |

| α1 | 1.9 | TE671/RD | Gentry & Lukas, 2001 |

| α3β4 | 1.8 | SH-SY5Y | Gentry & Lukas, 2001 |

| α4β2 | 3.7 | SH-EP1 | Gentry & Lukas, 2001 |

| α4β4 | 6.3 | SH-EP1 | Gentry & Lukas, 2001 |

| Note: The α1 nAChR in TE671/RD cells is a muscle-type receptor. |

Table 2: Antagonism of Muscarinic Acetylcholine Receptors (mAChRs)

| Parameter | Value (µM) | Preparation | Reference |

| Kᵢ | 0.44 | Not Specified | Cayman Chemical |

Table 3: In Vivo Efficacy

| Model | Endpoint | ED₅₀ (mg/kg) | Species | Reference |

| Maximal Electroshock Seizure (MES) | Prevention of tonic hindlimb extension | 62 | Mouse | Tanaka, 1955 |

Experimental Protocols

Isolated Guinea Pig Ileum Contraction Assay

This ex vivo model is a classical method for studying the effects of antispasmodic agents on smooth muscle contraction.

Objective: To determine the inhibitory effect of this compound on acetylcholine-induced contractions of the guinea pig ileum.

Methodology:

-

Tissue Preparation:

-

A male guinea pig is euthanized by cervical dislocation.

-

A segment of the terminal ileum (approximately 2-3 cm) is dissected and placed in a petri dish containing Tyrode's solution at 37°C.

-

The lumen of the ileum segment is gently flushed with Tyrode's solution to remove any contents.

-

The segment is then mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a mixture of 95% O₂ and 5% CO₂.

-

-

Contraction Measurement:

-

One end of the ileum segment is attached to a fixed point in the organ bath, and the other end is connected to an isometric force transducer.

-

The tissue is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with the Tyrode's solution being changed every 15 minutes.

-

Spontaneous contractions are recorded.

-

-

Experimental Procedure:

-

A cumulative concentration-response curve for acetylcholine is established by adding increasing concentrations of acetylcholine to the organ bath and recording the resulting contractions.

-

The tissue is then washed with fresh Tyrode's solution and allowed to return to its baseline resting state.

-

A specific concentration of this compound is added to the organ bath and allowed to incubate with the tissue for a predetermined period (e.g., 15-20 minutes).

-

A second cumulative concentration-response curve for acetylcholine is then generated in the presence of this compound.

-

The inhibitory effect of this compound is quantified by the rightward shift of the acetylcholine concentration-response curve.

-

Diagram of Experimental Workflow:

Nicotinic Acetylcholine Receptor Functional Assay (Whole-Cell Patch-Clamp)

This electrophysiological technique, detailed in more recent studies, allows for the precise measurement of ion channel inhibition.

Objective: To quantify the inhibitory effect of this compound on specific nAChR subtypes expressed in a cellular model.

Methodology:

-

Cell Culture:

-

A cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for α3β4) is cultured under standard conditions.

-

-

Electrophysiological Recording:

-

Cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

-

Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution. The membrane potential is held at a specific voltage (e.g., -60 mV).

-

-

Drug Application:

-

Acetylcholine is applied to the cell to elicit an inward current mediated by the activation of nAChRs.

-

After a stable baseline response to acetylcholine is established, the cells are pre-incubated with this compound for a short period.

-

Acetylcholine is then co-applied with this compound, and the resulting current is recorded.

-

The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of this compound.

-

A concentration-response curve for this compound is generated to determine the IC₅₀ value.

-

Logical Relationship Diagram:

Conclusion

Early research on this compound laid the groundwork for its clinical use as an antispasmodic. Foundational studies, though not always readily available in their entirety today, established its efficacy in relaxing smooth muscle. Modern pharmacological techniques have further elucidated its mechanism of action, confirming its role as a potent inhibitor of both nicotinic and muscarinic acetylcholine receptors. The quantitative data and experimental protocols outlined in this guide provide a comprehensive overview for scientists and researchers interested in the pharmacology of antispasmodic agents and the historical development of cholinergic modulators.

References

In Vitro Studies of Adiphenine on Thyrotropin-Releasing Hormone (TSH) Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of Adiphenine on the release of Thyroid-Stimulating Hormone (TSH). This compound, a compound with anticholinergic properties, has been observed to influence the hypothalamic-pituitary-thyroid (HPT) axis. While in vivo studies in rats have demonstrated that this compound administration leads to increased TSH secretion, direct and detailed in vitro studies are limited. This document consolidates the available information, presents a representative experimental protocol for assessing this compound's effect on TSH release from anterior pituitary cells, and visualizes the key signaling pathways involved in TSH regulation. The aim is to provide a foundational resource for researchers investigating the endocrine effects of this compound and similar compounds.

Introduction

This compound is a diphenylacetic acid derivative known for its antispasmodic and anticholinergic activities. Its influence extends beyond the gastrointestinal tract, with evidence suggesting an impact on the endocrine system. Notably, a 1973 study by Mornex et al. reported increased TSH secretion in rats following this compound administration, pointing towards a potential interaction with the pituitary gland's function[1]. Understanding the direct effects of this compound on pituitary thyrotrophs is crucial for elucidating its mechanism of action and potential therapeutic or off-target effects. This guide focuses on the in vitro aspects of this interaction.

In Vitro Effects of this compound on TSH Release: Summary of Findings

Direct, peer-reviewed in vitro studies detailing the effects of this compound on TSH release are not extensively available in the public domain. However, secondary sources and summaries of older studies provide some key insights.

A significant finding, documented in the Hazardous Substances Data Bank (HSDB), indicates that the mechanism of action of this compound on in vitro rat anterior pituitary TSH release was compared to that of Thyrotropin-Releasing Hormone (TRH). This comparative study revealed that this compound, similar to TRH, was capable of increasing TSH release in a dose-dependent manner and exhibited a similar time course of action for equipotent stimulating concentrations. However, several key differences in their mechanisms were noted:

-

This compound's action was inhibited by 20 mM K+.

-

The effect of this compound was not dependent on calcium.

-

The stimulatory effect of this compound was not inhibited by thyroid hormones or somatostatin.

-

The action of this compound was minimally affected by energy depression.

These points suggest that this compound likely acts on the ultimate steps of the TSH release pathway, downstream of the initial TRH receptor signaling cascade.

Quantitative Data

Due to the limited availability of the primary research articles, a detailed quantitative data table from direct in vitro experiments with this compound cannot be provided. The available information confirms a dose-dependent increase in TSH release, but specific concentrations, fold-changes, and statistical analyses are not detailed in the accessible summaries.

For illustrative purposes, a template for presenting such data is provided below.

| This compound Concentration | TSH Release (ng/mL) | Fold Change vs. Control | p-value |

| Control (Vehicle) | 1.0 | - | |

| 1 µM | |||

| 10 µM | |||

| 100 µM | |||

| TRH (Positive Control) |

Experimental Protocols

The following is a representative, detailed protocol for an in vitro TSH release assay using primary rat anterior pituitary cells. This protocol is based on standard methodologies and can be adapted for studying the effects of this compound.

4.1. Preparation of Primary Rat Anterior Pituitary Cells

-

Animal Euthanasia and Tissue Collection: Euthanize adult male Wistar rats (200-250g) in accordance with institutional guidelines. Dissect the anterior pituitary glands under sterile conditions.

-

Enzymatic Digestion:

-

Wash the collected pituitaries in a dissociation buffer (e.g., Hank's Balanced Salt Solution, HBSS).

-

Mince the tissue into small fragments.

-

Incubate the fragments in a dissociation buffer containing collagenase (e.g., 0.25%) and DNase I (e.g., 15 µg/mL) for a specified time (e.g., 60-90 minutes) at 37°C with gentle agitation.

-

-

Cell Dispersion and Plating:

-

Mechanically disperse the digested tissue by gentle trituration using a Pasteur pipette.

-

Filter the cell suspension through a nylon mesh (e.g., 70 µm) to remove undigested tissue.

-

Centrifuge the cell suspension and resuspend the cell pellet in a culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics).

-

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

-

Plate the cells in multi-well plates at a desired density (e.g., 2-5 x 10^5 cells/well) and culture for 48-72 hours to allow for attachment and recovery.

-

4.2. In Vitro TSH Release Assay

-

Cell Culture and Treatment:

-

After the initial culture period, wash the cells with a serum-free medium.

-

Pre-incubate the cells in a fresh serum-free medium for 1-2 hours.

-

Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO).

-

Prepare treatment media containing various concentrations of this compound and a positive control (e.g., TRH). Ensure the final vehicle concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1%).

-

Remove the pre-incubation medium and add the treatment media to the respective wells.

-

-

Incubation and Sample Collection:

-

Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) at 37°C in a humidified incubator with 5% CO2.

-

At the end of the incubation period, collect the supernatant (culture medium) from each well.

-

Centrifuge the collected supernatant to remove any cellular debris and store at -20°C or below until analysis.

-

-

TSH Measurement:

-

Quantify the concentration of TSH in the collected supernatants using a commercially available Rat TSH ELISA kit or a radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the TSH concentrations to the total protein content or cell number in each well.

-

Express the results as a percentage or fold change relative to the vehicle-treated control group.

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

-

Signaling Pathways and Visualizations

5.1. Thyrotropin-Releasing Hormone (TRH) Signaling Pathway

The release of TSH from the anterior pituitary is primarily stimulated by TRH from the hypothalamus. The canonical TRH signaling pathway involves the Gq/11 G-protein coupled receptor.

Caption: Canonical TRH signaling pathway leading to TSH release.

5.2. Experimental Workflow for In Vitro TSH Release Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the effect of a test compound like this compound on TSH release.

Caption: Experimental workflow for an in vitro TSH release assay.

5.3. Hypothesized Mechanism of this compound Action

Based on the available information, this compound appears to bypass the initial steps of the TRH signaling pathway. The diagram below illustrates a hypothetical model of its action.

References

Methodological & Application

Application Notes and Protocols for Adiphenine Hydrochloride in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiphenine hydrochloride is a synthetic compound recognized for its anticholinergic and antispasmodic properties. In the realm of in vitro research, it is primarily utilized as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs) and an antagonist of muscarinic acetylcholine receptors (mAChRs)[1]. Its ability to modulate cholinergic signaling makes it a valuable tool for studying a variety of physiological and pathological processes, including neurotransmission, smooth muscle contraction, and seizure activity[1][2]. These application notes provide detailed protocols for the preparation of this compound hydrochloride solutions for use in various in vitro assays, ensuring accurate and reproducible experimental outcomes.

Chemical Properties and Storage

This compound hydrochloride (CAS: 50-42-0) is a crystalline solid with a molecular weight of 347.88 g/mol and a molecular formula of C₂₀H₂₅NO₂·HCl[3][4]. Proper storage is crucial to maintain its stability and activity.

-

Storage of Powder: The solid form should be stored at -20°C for long-term use (stable for ≥ 4 years)[1]. Short-term storage at 0-4°C for days to weeks is also acceptable[4][5].

-

Storage of Stock Solutions: Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. In solvent, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month[2].

Data Presentation: Solubility and Working Concentrations

The solubility of this compound hydrochloride can vary depending on the solvent and the specific batch of the compound. The following table summarizes key quantitative data for the preparation of solutions.

| Parameter | Value | Solvent | Source(s) |

| Molecular Weight | 347.88 g/mol | N/A | [3][4] |

| Solubility | ≥ 100 mg/mL (287.46 mM) | DMSO | [6] |

| 70 mg/mL (201.21 mM) | Water | [7][8] | |

| 30 mg/mL (86.23 mM) | DMSO | [1][7] | |

| 30 mg/mL | DMF | [1] | |

| 18 mg/mL (51.74 mM) | Ethanol | [7][8] | |

| 1 mg/mL | PBS (pH 7.2) | [1] | |

| IC₅₀ (nAChR) | 1.9 µM (α1) | N/A | [2][9] |

| 1.8 µM (α3β4) | N/A | [2][9] | |

| 3.7 µM (α4β2) | N/A | [2][9] | |

| 6.3 µM (α4β4) | N/A | [2][9] | |

| Kᵢ (mAChR) | 0.44 µM | N/A | [1] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of this compound hydrochloride.

Materials:

-

This compound hydrochloride powder

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Protocol:

-

Weighing: Accurately weigh out 3.48 mg of this compound hydrochloride powder using a calibrated analytical balance.

-

Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary[10].

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes and store at -20°C or -80°C as recommended above.

Preparation of Working Solutions in Cell Culture Medium

Working solutions are typically prepared by diluting the stock solution into the appropriate cell culture medium or buffer.

Materials:

-

10 mM this compound hydrochloride stock solution in DMSO

-

Pre-warmed sterile cell culture medium or physiological buffer (e.g., PBS)

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thawing: Thaw the 10 mM stock solution at room temperature.

-

Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in your assay. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock solution.

-

C1V1 = C2V2

-

(10,000 µM)(V1) = (10 µM)(1000 µL)

-

V1 = 1 µL

-

-

Serial Dilution (Recommended): To ensure accuracy, especially for lower final concentrations, it is recommended to perform serial dilutions. For instance, first dilute the 10 mM stock 1:100 in culture medium to create a 100 µM intermediate solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.

-

Mixing: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing which can cause protein denaturation in the medium.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity[10].

-

pH Check (Optional but Recommended): For aqueous-based working solutions, verify that the pH of the final solution is within the physiological range required for your specific assay.

-

Sterile Filtration (for aqueous solutions): If preparing a working solution in a buffer that does not contain serum or other proteins that could be removed by filtration, it is good practice to sterile filter the final solution using a 0.22 µm filter before adding it to your cells[2].

Mandatory Visualizations

Caption: this compound hydrochloride signaling pathway.

Caption: Experimental workflow for solution preparation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. raybiotech.com [raybiotech.com]

- 4. medkoo.com [medkoo.com]

- 5. Buy this compound hydrochloride | 50-42-0 | >98% [smolecule.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. chembk.com [chembk.com]

- 10. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust HPLC-UV Method for the Quantification of Adiphenine in Human Plasma

Abstract

This application note details a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Adiphenine in human plasma. The methodology utilizes a protein precipitation technique for sample preparation, ensuring efficient removal of endogenous interferences. Chromatographic separation is achieved on a C18 column with a UV detector. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, accuracy, precision, and recovery. This protocol is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, or toxicokinetic studies of this compound.

Introduction

This compound is an anticholinergic agent that has been investigated for its spasmolytic and local anesthetic properties. Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) is a powerful and widely used technique for bioanalysis due to its precision and robustness.[1] This note describes a complete protocol for this compound quantification in plasma, from sample preparation to HPLC analysis and method validation, designed for high-throughput applications.

Materials and Reagents

-

This compound Hydrochloride Reference Standard: Purity ≥98%

-

Diazepam (Internal Standard, IS): Purity ≥98%

-

Acetonitrile (ACN): HPLC Grade

-

Methanol (MeOH): HPLC Grade

-

Formic Acid: Analytical Grade

-

Water: HPLC Grade or ultrapure

-

Human Plasma: Drug-free, sourced from a certified blood bank, stored at -20°C or lower.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is required. The chromatographic conditions are summarized in Table 1.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection Wavelength | 220 nm |

| Internal Standard | Diazepam |

| Run Time | Approximately 10 minutes |

| Table 1: HPLC Instrumentation and Chromatographic Conditions |

Experimental Protocols

Preparation of Stock and Working Solutions

-

This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound hydrochloride and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diazepam (IS) and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

-

IS Working Solution (5 µg/mL): Dilute the IS stock solution with acetonitrile to achieve a final concentration of 5 µg/mL. This solution will also serve as the protein precipitating agent.

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Spike 95 µL of blank human plasma with 5 µL of the appropriate this compound working solution to achieve final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL).

-

Prepare QC samples in the same manner at three concentration levels: Low (LQC, 30 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 800 ng/mL).

Plasma Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to HPLC analysis.[2][3]

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the Internal Standard Working Solution (5 µg/mL Diazepam in acetonitrile). The 2:1 ratio of acetonitrile to plasma is effective for protein removal.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 rpm (approx. 18,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant (approximately 250 µL) into an HPLC autosampler vial.

-

Inject 20 µL of the supernatant into the HPLC system.

Method Validation Protocol

The developed method should be validated according to regulatory guidelines such as those from the FDA and ICH.[4][5] The validation should assess the following parameters:

-

Selectivity: Analyze six different lots of blank plasma to ensure no endogenous components interfere with the peaks of this compound or the IS.

-

Linearity and Range: Construct a calibration curve by plotting the peak area ratio (this compound/IS) against the nominal concentration. Perform a linear regression analysis. The range should be established with a correlation coefficient (r²) > 0.99.

-

Accuracy and Precision: Analyze replicate (n=6) QC samples (LQC, MQC, HQC) on three separate days. Accuracy should be within ±15% of the nominal value (±20% for LLOQ), and precision (%CV) should not exceed 15% (20% for LLOQ).

-

Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (within 20%) and precision (≤20% CV).

-

Recovery: Compare the peak area of this compound from extracted plasma samples to the peak area of unextracted standards at the same concentration to determine the efficiency of the protein precipitation method.

-

Stability: Evaluate the stability of this compound in plasma under various conditions: short-term (bench-top), long-term (frozen at -80°C), and after freeze-thaw cycles.

Results and Data Presentation

The following tables summarize the expected performance characteristics of this method based on typical results for similar bioanalytical assays.

| Parameter | This compound | Diazepam (IS) |

| Retention Time (min) | ~ 4.8 | ~ 6.2 |

| Tailing Factor | < 1.5 | < 1.5 |

| Theoretical Plates | > 3000 | > 4000 |

| Table 2: Representative Chromatographic Performance Data |

| Validation Parameter | Result |

| Linearity Range | 10 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 11.2% |

| Intra-day Accuracy (% Bias) | -6.7% to 5.4% |

| Inter-day Accuracy (% Bias) | -9.1% to 7.8% |

| Mean Extraction Recovery | 91.5% |

| Stability | Stable for 24h at room temp, 3 freeze-thaw cycles, and 30 days at -80°C |

| Table 3: Summary of Method Validation Quantitative Data |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from plasma sample collection to data analysis.

Caption: Workflow for this compound quantification in plasma.

Method Development Logic Diagram

This diagram outlines the logical decision-making process during the development of the bioanalytical method.

Caption: Decision tree for bioanalytical method development.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for quantifying this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis in a regulated bioanalytical laboratory. The method meets the validation criteria for accuracy, precision, and linearity, ensuring the generation of high-quality data for pharmacokinetic and other clinical or non-clinical studies.

References

- 1. wjpmr.com [wjpmr.com]

- 2. nacalai.com [nacalai.com]

- 3. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]

Application Notes and Protocols for Studying Nicotinic Receptor Subtypes Using Adiphenine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Adiphenine, a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), to investigate the function and pharmacology of various nAChR subtypes. This document includes detailed experimental protocols, data presentation tables, and signaling pathway diagrams to facilitate the design and execution of robust scientific studies.

Introduction to this compound

This compound is an anticholinergic agent that acts as a non-competitive inhibitor of nicotinic acetylcholine receptors.[1] Its mechanism of action involves blocking the ion channel of the nAChR rather than competing with acetylcholine (ACh) at the agonist binding site. This property makes this compound a valuable tool for studying the allosteric modulation of nAChRs and for differentiating the roles of various subtypes in physiological and pathological processes. This compound has been shown to inhibit several nAChR subtypes with varying potencies.[1][2][3]

Data Presentation: this compound Inhibition of nAChR Subtypes

The following table summarizes the reported inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of this compound for various nAChR subtypes and other relevant receptors. This data is crucial for designing experiments with appropriate concentrations of this compound to achieve selective inhibition.

| Receptor Subtype | Test System | Parameter | Value (µM) | Reference |

| Neuronal nAChRs | ||||

| α3β4 | SH-SY5Y cells | IC₅₀ | 1.8 | [1][2][3] |

| α4β2 | SH-EP1 cells | IC₅₀ | 3.7 | [1][2][3] |

| α4β4 | SH-EP1 cells | IC₅₀ | 6.3 | [1][2][3] |

| Muscle nAChR | ||||

| α1-containing (adult mouse) | HEK 293 cells | IC₅₀ | 15 | [4] |

| α1*-nAChR | TE671/RD cells | IC₅₀ | 1.9 | [2][3] |

| Muscarinic Acetylcholine Receptor | ||||

| - | - | Kᵢ | 0.44 | [1] |

Experimental Protocols

Radioligand Binding Assay for Non-Competitive Antagonism

This protocol is designed to determine the binding affinity of this compound for a specific nAChR subtype using a competitive binding assay with a radiolabeled agonist, such as [³H]-epibatidine.

Objective: To determine the Kᵢ of this compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected cell lines like HEK293 or SH-EP1).

-

[³H]-epibatidine (radioligand).

-

This compound hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

-

Unlabeled nicotine (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation vials and scintillation cocktail.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the nAChR subtype of interest using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reaction tubes in triplicate:

-

Total Binding: Cell membranes, [³H]-epibatidine at a concentration near its Kd, and binding buffer.

-

Non-specific Binding: Cell membranes, [³H]-epibatidine, and a high concentration of unlabeled nicotine (e.g., 100 µM).

-

Competition Binding: Cell membranes, [³H]-epibatidine, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 2 hours to reach equilibrium.[5]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters several times with cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding of [³H]-epibatidine as a function of the log concentration of this compound.

-

Determine the IC₅₀ value of this compound from the resulting competition curve.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. An increase in Kd and a decrease in Bmax with increasing concentrations of the inhibitor suggest non-competitive or mixed inhibition.[6]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol allows for the functional characterization of this compound's effect on nAChR-mediated currents in real-time.

Objective: To measure the inhibitory effect of this compound on agonist-induced nAChR currents.

Materials:

-

Cells expressing the nAChR subtype of interest cultured on coverslips.

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope).

-

Borosilicate glass capillaries for pulling patch pipettes.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 11 EGTA, pH 7.2.

-

Agonist solution (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC₅₀).

-

This compound solutions at various concentrations.

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

-

Seal Formation: Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

-

Recording:

-

Clamp the cell at a holding potential of -60 mV.

-

Apply the agonist solution for a short duration (e.g., 1-2 seconds) to evoke an inward current.

-

Wash the cell with the external solution until the current returns to baseline.

-

Perfuse the cell with a solution containing this compound for a few minutes.

-

Co-apply the agonist and this compound and record the resulting current.

-

Repeat the process with different concentrations of this compound.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of this compound.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition as a function of the log concentration of this compound to determine the IC₅₀ value. This compound has been shown to decrease the current decay time constant in a concentration-dependent manner.[4]

-

Calcium Imaging Assay

This protocol measures the effect of this compound on nAChR-mediated intracellular calcium influx, a key downstream signaling event.

Objective: To quantify the inhibition of agonist-induced calcium influx by this compound.

Materials:

-

Cells expressing the nAChR subtype of interest cultured on glass-bottom dishes.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.